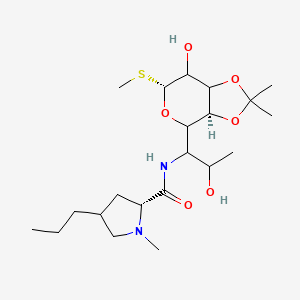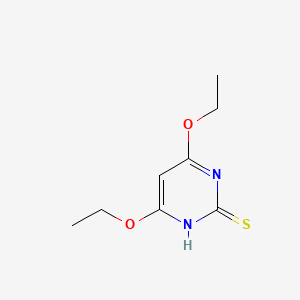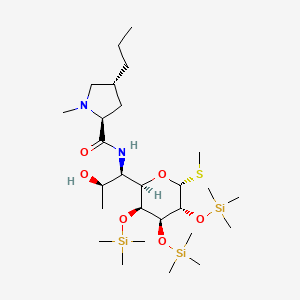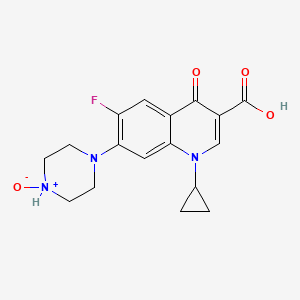
Ciprofloxacin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocatalysis for Organic Pollutant Removal
Scientific Field
Environmental Chemistry, Nanotechnology, and Photocatalysis
Summary
Ciprofloxacin N-Oxide (CIP-NO) has gained attention as a potential photocatalyst for the degradation of organic pollutants in wastewater. Organic pollutants pose a global problem due to their negative impact on human health and the environment. Photocatalysis, particularly using oxide semiconductor materials, is a promising method for pollutant removal.
Methods and Experimental Procedures
Researchers have synthesized metal oxide nanostructures (MONs) as photocatalysts for CIP-NO degradation. These MONs include materials such as zinc oxide (ZnO), titanium dioxide (TiO₂), and copper oxide (CuO). The preparation methods involve sol-gel techniques, hydrothermal synthesis, or other chemical routes. The MONs are then characterized for their structural, optical, and surface properties.
Results and Outcomes
Studies have demonstrated that MONs effectively degrade CIP-NO under UV or visible light. Enhanced photocatalytic activity is achieved by optimizing MON properties, such as particle size, surface area, and bandgap energy. The degradation mechanism involves the generation of reactive oxygen species (ROS), which break down CIP-NO into harmless byproducts. This approach contributes to reducing antibiotic residues in water and mitigating environmental risks .
Antibacterial Activity Enhancement
Scientific Field
Microbiology and Nanomedicine
Summary
CIP-NO can enhance the antibacterial activity of ciprofloxacin against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas, and Streptococcus mutans.
Methods and Experimental Procedures
Copper, silver, and zinc oxide nanoparticles (NPs) are synthesized and coupled with ciprofloxacin. The disc diffusion technique is used to assess the antibacterial effect of the combined materials.
Results and Outcomes
The NPs improve the antibacterial efficacy of ciprofloxacin by binding to bacterial surfaces, leading to cell rupture and lysis. This strategy holds promise for managing infections caused by multidrug-resistant organisms (MDROs) .
Singlet Oxygen-Mediated Degradation
Scientific Field
Chemical Kinetics and Catalysis
Summary
Efficient degradation of CIP-NO involves singlet oxygen as a key reactive species. Researchers have explored non-radical catalysts for antibiotic removal.
Methods and Experimental Procedures
A BC-Cu (1:4)/PMS system is used to generate singlet oxygen. Trapping experiments confirm its role in CIP-NO degradation.
Results and Outcomes
Singlet oxygen plays a crucial role in breaking down CIP-NO, providing a novel approach for efficient antibiotic removal .
Detection and Removal from Water Sources
Scientific Field
Environmental Chemistry and Analytical Chemistry
Summary
CIP-NO detection and removal are critical for safeguarding water quality. The antibiotic has been detected in various water sources, including surface water, groundwater, sewage treatment plants, and aquaculture.
Methods and Experimental Procedures
Researchers employ analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect CIP-NO. Removal strategies include advanced oxidation processes (AOPs) and adsorption onto magnetic-graphene-oxide materials.
Results and Outcomes
Efforts to remove CIP-NO from water sources are essential to prevent its negative impact on ecosystems and human health .
Nitrogen-Sulfur Co-Doped TiO₂ Nanomaterials
Scientific Field
Materials Science and Nanotechnology
Summary
Nitrogen and sulfur co-doped TiO₂ nanomaterials (N,S-TiO₂) show promise for CIP-NO degradation under UV-visible light.
Methods and Experimental Procedures
Controlled sol-gel methods are used to prepare N,S-TiO₂. Characterization techniques assess its properties, and photocatalytic activity is studied.
Results and Outcomes
N,S-TiO₂ effectively degrades CIP-NO, offering a low-cost and efficient approach for antibiotic removal .
These applications highlight the diverse ways in which Ciprofloxacin N-Oxide contributes to scientific advancements, from environmental remediation to antibacterial strategies. Researchers continue to explore its potential across various fields, emphasizing the importance of sustainable and effective solutions for antibiotic management.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)19-3-5-20(25)6-4-19)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,20H,1-6H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYIHUHXOKDAJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin N-Oxide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)

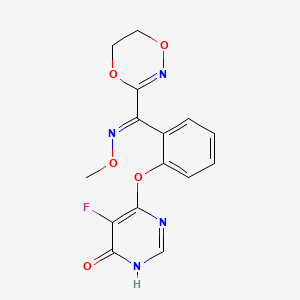
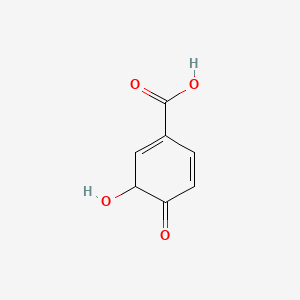
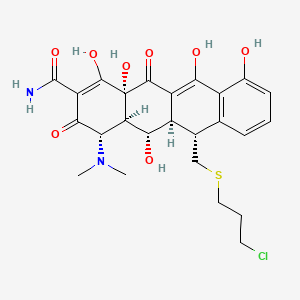
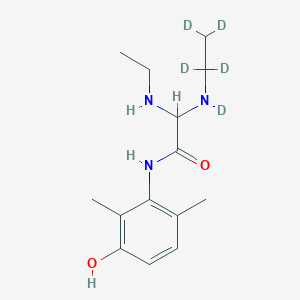
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
